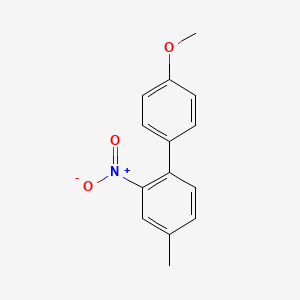![molecular formula C58H84O8 B12528605 3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid CAS No. 861890-96-2](/img/structure/B12528605.png)
3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with three phenylmethoxy groups, each further substituted with a 3,7-dimethyloctyl group. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid core, followed by the introduction of the phenylmethoxy groups through etherification reactions. The final step involves the attachment of the 3,7-dimethyloctyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the 3,7-dimethyloctyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Tris(carboxymethoxy)benzoic acid: Similar structure but with carboxymethoxy groups instead of phenylmethoxy groups.
3,4,5-Tris(alkoxymethoxy)benzoic acids: Variants with different alkoxy groups.
Uniqueness
3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid is unique due to its specific substitution pattern and the presence of the 3,7-dimethyloctyl groups. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
861890-96-2 |
|---|---|
Fórmula molecular |
C58H84O8 |
Peso molecular |
909.3 g/mol |
Nombre IUPAC |
3,4,5-tris[[4-[(3S)-3,7-dimethyloctoxy]phenyl]methoxy]benzoic acid |
InChI |
InChI=1S/C58H84O8/c1-42(2)13-10-16-45(7)31-34-61-52-25-19-48(20-26-52)39-64-55-37-51(58(59)60)38-56(65-40-49-21-27-53(28-22-49)62-35-32-46(8)17-11-14-43(3)4)57(55)66-41-50-23-29-54(30-24-50)63-36-33-47(9)18-12-15-44(5)6/h19-30,37-38,42-47H,10-18,31-36,39-41H2,1-9H3,(H,59,60)/t45-,46-,47-/m0/s1 |
Clave InChI |
MAIKVOJCHPNPSR-OLCJBLMYSA-N |
SMILES isomérico |
C[C@@H](CCCC(C)C)CCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCC[C@@H](C)CCCC(C)C)OCC4=CC=C(C=C4)OCC[C@@H](C)CCCC(C)C)C(=O)O |
SMILES canónico |
CC(C)CCCC(C)CCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCC(C)CCCC(C)C)OCC4=CC=C(C=C4)OCCC(C)CCCC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


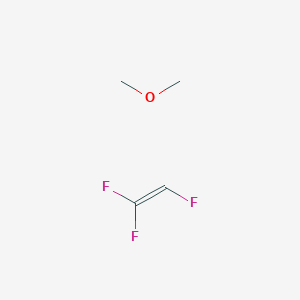
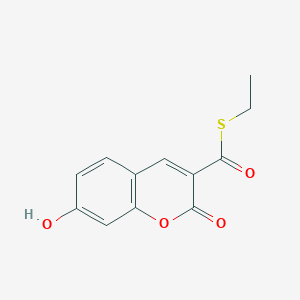
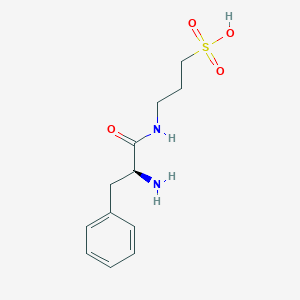
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)

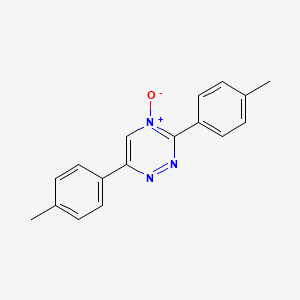
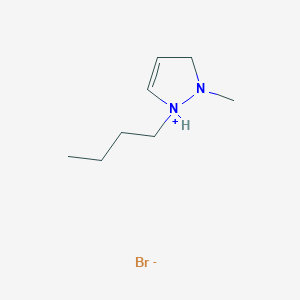
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)

